5-(4-methoxyphenyl)-N-phenylnicotinamide
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Overview
Description
5-(4-Methoxyphenyl)-N-phenylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a methoxyphenyl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-phenylnicotinamide typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.
Reduction: The nitro group of 4-methoxy-2-nitroaniline is reduced to form 4-methoxy-1,2-diaminobenzene.
Coupling: The 4-methoxy-1,2-diaminobenzene is then coupled with nicotinic acid chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-N-phenylnicotinamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit certain enzymes, such as lipoxygenases, by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole core.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure with an imidazole core.
Uniqueness
5-(4-Methoxyphenyl)-N-phenylnicotinamide is unique due to its specific combination of the methoxyphenyl group and the nicotinamide core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN6O2/c21-13-3-1-12(2-4-13)18-25-17(30-26-18)10-27-11-23-19-16(20(27)29)9-24-28(19)15-7-5-14(22)6-8-15/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFPZHNOPQAUJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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